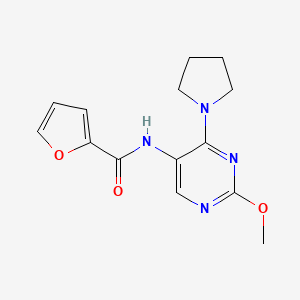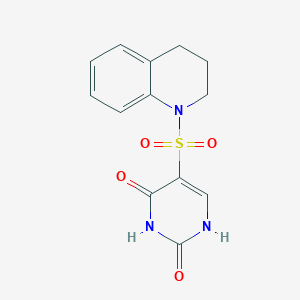
5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1H-pyrimidine-2,4-dione
カタログ番号 B2815440
CAS番号:
897613-85-3
分子量: 307.32
InChIキー: WPVXUXNHDFMZGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1H-pyrimidine-2,4-dione” would include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, such information is not available in the current search results .科学的研究の応用
Synthesis and Characterization
- A notable study describes the synthesis of pyrimido[4,5-b]quinolines and their thio analogues from barbituric acid derivatives, highlighting a facile and convenient one-step route to a new derivative of these molecules. This synthesis method yields compounds with significant therapeutic importance, offering a new path into the variety of 1,3-diaryl-5-hydroxy-2,4-dioxo pyrimido[4,5-b]quinolines (Nandha Kumar et al., 2001).
Application in Medicinal Chemistry
- Research on the pyranopyrimidine core, a key precursor for medicinal and pharmaceutical industries, has intensified, with a focus on its broader synthetic applications and bioavailability. The development of substituted pyrano[2,3-d]pyrimidindione derivatives through a one-pot multicomponent reaction using diversified hybrid catalysts has been extensively investigated, indicating the scaffold's wide range of applicability (Parmar et al., 2023).
Biologically Active Compounds
- Pyrimidine derivatives have been identified as suitable objects for utilizing as exquisite sensing materials due to their ability to form both coordination as well as hydrogen bonds, making them appropriate for use as sensing probes. This highlights the compound's utility beyond its biological and medicinal applications, expanding its use into the domain of optical sensors (Jindal & Kaur, 2021).
Corrosion Inhibitors
- Quinoline derivatives, including those related to the specified compound, have been widely used as anticorrosive materials. These derivatives show good effectiveness against metallic corrosion due to their high electron density and ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding (Verma et al., 2020).
Optoelectronic Materials
- The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as of great value for the creation of novel optoelectronic materials. This research suggests that such compounds can be utilized in the development of materials for organic light-emitting diodes, including highly efficient red phosphorescent OLEDs, and potential structures for nonlinear optical materials (Lipunova et al., 2018).
特性
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c17-12-11(8-14-13(18)15-12)21(19,20)16-7-3-5-9-4-1-2-6-10(9)16/h1-2,4,6,8H,3,5,7H2,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVXUXNHDFMZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1H-pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された




![(2E)-2-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2815362.png)
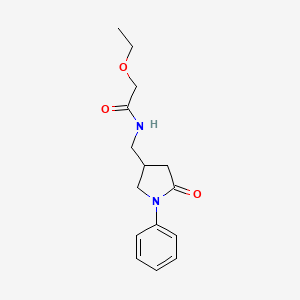
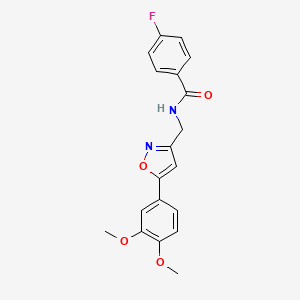
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2815368.png)
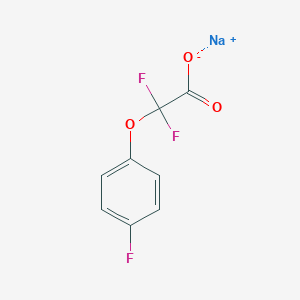
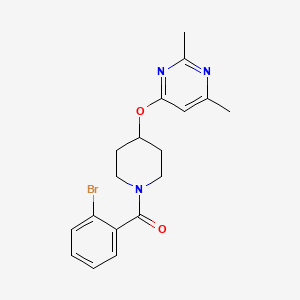
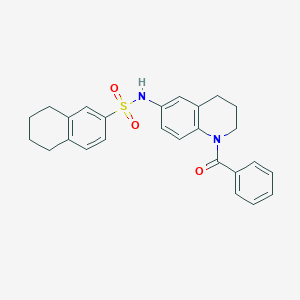

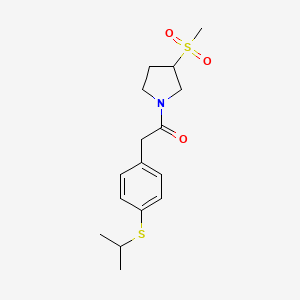
![rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride](/img/structure/B2815376.png)
